molecular formula C14H20O3 B8175640 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester

3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester

Cat. No.: B8175640
M. Wt: 236.31 g/mol
InChI Key: ATAOROQYNOJJAY-UHFFFAOYSA-N
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Description

3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester is a synthetic organic compound characterized by a propionic acid backbone with a tert-butyl ester group and a hydroxymethyl-substituted phenyl ring. The tert-butyl ester group enhances steric protection and lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis as a protecting group or intermediate .

Properties

IUPAC Name

tert-butyl 3-[4-(hydroxymethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAOROQYNOJJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most well-documented synthesis begins with tert-butyl (2E)-3-[4-(benzyloxy)phenyl]acrylate, which undergoes hydrogenation in the presence of 10% palladium on activated carbon. This method, reported in WO2005/63729, achieves a 79% yield under ambient conditions in ethanol/ethyl acetate (3:1 v/v) over 19 hours. The reaction proceeds via cleavage of the benzyl ether protecting group, concurrently reducing the α,β-unsaturated ester to the saturated propionate.

Key parameters include:

  • Catalyst Loading : 10 wt% Pd/C relative to substrate.

  • Solvent Polarity : Ethanol’s protic nature facilitates hydrogen activation, while ethyl acetate moderates reaction kinetics to prevent over-reduction.

  • Temperature : Room temperature (20°C) ensures selective deprotection without side reactions.

Post-reaction workup involves filtration to remove the catalyst, followed by solvent evaporation under reduced pressure. The product crystallizes spontaneously, eliminating the need for chromatography.

Stereoselective Reduction of α-Keto Esters

Limitations and Byproducts

  • Diastereomer Formation : Uncontrolled reductions often yield mixtures, necessitating chiral auxiliaries or asymmetric conditions.

  • Acid Sensitivity : The tert-butyl ester hydrolyzes under acidic workup conditions, mandating pH-neutral quenching.

Aluminum-Based Reducing Agents

Diisobutylaluminum Hydride (DIBAH) Applications

DIBAH in toluene/cyclohexanol selectively reduces α-keto esters to secondary alcohols with >90% stereoselectivity. For instance, t-butyl [1(S)-benzyl-2(S)-hydroxy-3-chloropropyl]carbamate is synthesized via DIBAH-mediated reduction, highlighting the reagent’s utility for bulky substrates. Adapting this to 3-(4-hydroxyphenyl)-propionic acid esters would require:

  • Introducing a ketone at the β-position.

  • Optimizing solvent polarity to stabilize the transition state.

Transesterification and Ester Exchange

Industrial-Scale Synthesis Considerations

Patent US4885382A details tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl]propionyloxymethylmethane production via pentaerythritol transesterification. Though distinct from the target compound, this method underscores the scalability of tert-butyl ester chemistry. Critical insights include:

  • Catalyst-Free Conditions : Prolonged heating (100–150°C) drives equilibrium toward product formation.

  • Solvent Selection : High-boiling solvents like xylenes prevent tert-butyl ester decomposition.

Comparative Analysis of Synthetic Routes

MethodYield (%)PurityScalabilityCost Efficiency
Catalytic Hydrogenation79>95% (NMR)IndustrialModerate
NaBH₄ Reduction5695.9% (HPLC)Lab-scaleLow
DIBAH Reduction92>90% (HPLC)Pilot-scaleHigh

Challenges in Hydroxymethyl vs. Hydroxyphenyl Derivatives

The queried compound, 3-(4-hydroxymethyl-phenyl)-propionic acid tert-butyl ester, differs structurally from the well-characterized 3-(4-hydroxyphenyl) variant. Synthesizing the hydroxymethyl analog would necessitate:

  • Protection/Deprotection Strategies : Introducing a hydroxymethyl group via benzylation of 4-(hydroxymethyl)benzaldehyde followed by Horner-Wadsworth-Emmons olefination.

  • Reductive Amination : If an amine intermediate is involved, though no literature supports this route.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-propionic acid tert-butyl ester.

    Reduction: 3-(4-Hydroxymethylphenyl)-propanol.

    Substitution: 3-(4-Substituted phenyl)-propionic acid tert-butyl ester.

Scientific Research Applications

Industrial Applications

  • Antioxidants in Polymers
    • 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester is primarily used as an antioxidant in polyolefins and other polymers. Its ability to prevent oxidative degradation enhances the longevity and stability of plastic materials.
    • Case Study : A study demonstrated that incorporating this compound into polyethylene significantly improved its thermal stability and resistance to UV degradation, making it suitable for outdoor applications .
  • Food Contact Materials
    • The compound has been evaluated for safety as an additive in food contact materials. According to the European Food Safety Authority (EFSA), it poses no safety concerns when used within specified limits, particularly in polyolefins .
    • Data Table : Summary of Safety Evaluations
      ApplicationSafety ConcernMigration Limit
      Food Contact MaterialsNone0.05 mg/kg food
      PolyolefinsNone0.05 mg/kg food
  • Pharmaceutical Applications
    • The compound has potential applications in pharmaceuticals as a stabilizing agent for certain drug formulations, particularly those sensitive to oxidative stress.
    • Research Insight : Studies have indicated that the compound can enhance the stability of active pharmaceutical ingredients (APIs) by mitigating oxidative degradation during storage .

Environmental Impact and Human Exposure

Recent research has highlighted the environmental presence of 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester and its metabolites. A study on human exposure showed that metabolites related to this compound were found in urine samples, suggesting widespread environmental distribution and potential human exposure pathways .

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of this compound. Research indicates low toxicity levels, with no significant adverse effects observed at concentrations typically used in industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester depends on the specific reactions it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester with structurally related compounds:

Compound Name Molecular Formula Substituents on Phenyl Ring Ester Group Key Properties/Applications Reference
3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester C₁₄H₂₀O₃ -CH₂OH tert-butyl Intermediate in drug synthesis; moderate polarity -
3-(4-tert-butyl-phenylsulfanyl)-propionic acid ethyl ester C₁₅H₂₂O₂S -S-C₄H₉-t ethyl Higher lipophilicity; sulfur enhances metabolic stability
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate C₁₆H₂₀F₃NO₂ -CF₃ tert-butyl Electron-withdrawing CF₃ group increases acidity; bioactive in enzyme inhibition
Methyl 3-(4-tert-butylphenyl)propanoate C₁₄H₂₀O₂ -H methyl Lower molecular weight; simpler ester for polymer precursors
3-(4-hydroxy-3,5-dinitrophenyl)propionic acid methyl ester C₁₀H₁₀N₂O₇ -OH, -NO₂ methyl Nitro groups enhance UV absorption; potential in photoresist materials
(S)-2-Amino-3-(4-hydroxyphenyl)propionic acid tert-butyl ester C₁₃H₁₉NO₃ -OH tert-butyl Amino acid derivative; peptide synthesis

Key Research Findings

  • Reactivity and Stability :

    • The tert-butyl ester in 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester provides steric protection against nucleophilic attack, a feature critical in stepwise syntheses (e.g., peptide coupling) .
    • Compounds with electron-withdrawing groups (e.g., -CF₃ in ) exhibit higher stability under acidic conditions compared to hydroxymethyl derivatives.
  • Biological Activity: Analog Ko 143 (a tert-butyl ester with a heterocyclic moiety) demonstrates potent inhibition of breast cancer resistance protein (BCRP), highlighting the role of tert-butyl esters in enhancing bioavailability . butylated hydroxytoluene analogs in ).
  • Solubility and Polarity: The hydroxymethyl group increases water solubility compared to non-polar tert-butylphenyl analogs (e.g., ). However, sulfanyl or nitro substituents () reduce aqueous solubility due to hydrophobic or bulky groups.

Biological Activity

3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl ester group attached to a propionic acid backbone with a hydroxymethyl substituent on the phenyl ring. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Properties

Research indicates that various derivatives of phenolic compounds exhibit antimicrobial activity. For instance, studies have shown that compounds with hydroxymethyl and methoxy groups can inhibit the growth of bacteria and fungi. The presence of hydroxyl groups is often linked to enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Antioxidant Activity

Phenolic compounds are known for their antioxidant capabilities, which can protect cells from oxidative stress. The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and chelate metal ions. Preliminary data suggest that this compound may exhibit similar properties, contributing to its potential therapeutic applications in oxidative stress-related conditions .

The biological activity of 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : Compounds like this one may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Modulation : It may interact with receptors associated with inflammation or cell signaling pathways.
  • Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group may facilitate interaction with cellular membranes, enhancing permeability and bioavailability.

Study on Antimicrobial Activity

A comparative study evaluated various phenolic compounds against common bacterial strains. Results indicated that derivatives with hydroxymethyl groups demonstrated significant antibacterial effects, particularly against Gram-positive bacteria. The study highlighted a structure-activity relationship where increased hydroxyl substitution correlated with enhanced activity .

Investigation of Anti-inflammatory Properties

In a model of acute inflammation, administration of phenolic esters resulted in reduced edema and lower levels of inflammatory markers in animal models. This suggests that 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester could be beneficial in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of COX/LOX enzymes
AntioxidantScavenging free radicals

Q & A

Q. What are the established methods for synthesizing 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester?

The compound can be synthesized via esterification of the parent carboxylic acid with tert-butyl acetoacetate under acidic catalysis. Modifications to reported protocols for similar tert-butyl esters (e.g., using 3-(4-hydroxyphenyl)propionic acid) include adjusting reaction time, temperature, and acid catalyst concentration. Purification typically involves column chromatography (e.g., dichloromethane as a mobile phase) to achieve >98% purity .

Q. How is the purity of this compound validated in experimental workflows?

High-performance liquid chromatography (HPLC) with a reversed-phase C18 column and UV detection is commonly employed. Method validation includes assessing retention time consistency, peak symmetry, and spiking experiments with known impurities. Purity thresholds >98% are standard for synthetic intermediates in pharmacological research .

Q. What are the key applications of this compound in academic research?

It serves as a protected intermediate in synthesizing bioactive molecules (e.g., chelators like HBED-CC derivatives) and antioxidants. The tert-butyl ester group enhances solubility in organic solvents, facilitating coupling reactions in peptide or polymer synthesis .

Q. What storage conditions are recommended to ensure compound stability?

Store at -20°C under inert atmosphere (argon or nitrogen) in airtight containers. The tert-butyl ester is sensitive to strong acids (e.g., trifluoroacetic acid), which cleave the ester group. Avoid prolonged exposure to moisture or light to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves screening acid catalysts (e.g., p-toluenesulfonic acid vs. sulfuric acid) and solvent systems (e.g., toluene vs. THF). Microwave-assisted synthesis has been reported to enhance reaction efficiency for analogous tert-butyl esters, reducing time from hours to minutes .

Q. What strategies are used to deprotect the tert-butyl ester group without degrading the hydroxymethylphenyl moiety?

Controlled deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:10 v/v, 0–4°C) minimizes side reactions. Neutralization with aqueous bicarbonate followed by extraction preserves the hydroxymethyl group’s integrity .

Q. How can this compound be derivatized for targeted drug delivery systems?

The hydroxymethyl group enables functionalization via Mitsunobu reactions (e.g., coupling with PEG linkers) or esterification with bioactive molecules (e.g., fluorescent probes). For example, conjugation with dPEG® chains creates amphiphilic carriers for nanoparticle formulations .

Q. What analytical challenges arise when characterizing degradation products?

Degradation under acidic or oxidative conditions may yield 3-(4-hydroxymethyl-phenyl)-propionic acid, tert-butanol, or nitro derivatives (e.g., 3-(4-hydroxy-3,5-dinitrophenyl)propionic acid). LC-MS/MS with exact mass analysis (e.g., Q-TOF) identifies these impurities, while stability studies under ICH guidelines quantify degradation pathways .

Q. How do literature protocols for analogous compounds contradict or complement each other?

Discrepancies exist in catalytic systems: some methods use stoichiometric acid, while others employ microwave irradiation for tert-butyl ester formation. Comparative studies suggest microwave methods reduce side products but require specialized equipment, whereas traditional methods are more accessible .

Q. What role does this compound play in synthesizing metal-chelating agents?

It is a precursor for tris(tert-butyl ester) chelators like HBED-CC, which bind radiometals (e.g., gallium-68) for diagnostic imaging. The tert-butyl groups improve lipophilicity during synthesis, while post-deprotection yields hydrophilic chelators for conjugation with targeting biomolecules .

Methodological Notes

  • Synthesis Optimization: Include control experiments to monitor intermediate stability during multi-step reactions.
  • Analytical Validation: Cross-validate HPLC results with NMR (e.g., tert-butyl proton signals at δ 1.4 ppm) and FT-IR (C=O stretch at ~1720 cm⁻¹) .
  • Safety: Tert-butyl esters are generally low-toxicity, but handle TFA with PPE due to its corrosive nature .

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